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Compound of Interest

Compound Name: 7-Bromo-3-fluoroquinoline

cat. No.: B1445478

An In-depth Technical Guide to the Chemical Properties and Reactivity of 7-Bromo-3-
fluoroquinoline

Abstract

7-Bromo-3-fluoroquinoline is a halogenated heterocyclic compound of significant interest to
the fields of medicinal chemistry and materials science. Its structure incorporates a quinoline
core, which is a prevalent scaffold in numerous biologically active molecules, notably the
fluoroquinolone class of antibiotics.[1][2] The strategic placement of a fluorine atom at the 3-
position and a bromine atom at the 7-position provides two distinct points for synthetic
modification. The bromine atom serves as a versatile handle for palladium-catalyzed cross-
coupling reactions, enabling the construction of complex C-C and C-N bonds, while the fluorine
atom can modulate the compound's electronic properties, metabolic stability, and binding
interactions.[3] This guide provides a comprehensive overview of the core chemical properties,
spectroscopic profile, reactivity, and synthetic utility of 7-Bromo-3-fluoroquinoline, designed
for researchers, scientists, and professionals in drug development.

Core Physicochemical and Structural Properties

7-Bromo-3-fluoroquinoline is a solid at room temperature, typically supplied as a light-colored
powder with a purity of 97% or higher.[4][5] Its stability allows for storage at ambient
temperature in a sealed, dry environment.[3][4] The fundamental properties of this molecule are
crucial for its handling, reaction setup, and interpretation of its biological activity.

Molecular Structure
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The structure consists of a bicyclic quinoline system with a bromine substituent on the benzene
ring and a fluorine substituent on the pyridine ring.

Caption: Molecular structure of 7-Bromo-3-fluoroquinoline.

Key Chemical Data

A summary of essential quantitative data for 7-Bromo-3-fluoroquinoline is presented below.
These parameters are vital for experimental design, including stoichiometry calculations and
solvent selection.

Property Value Source
CAS Number 1375108-29-4 [4][5][6]
Molecular Formula CoHsBrFN [4115]
Molecular Weight 226.05 g/mol [3][4]
Physical State Solid [5]
N _ 299.7 + 20.0 °C (at 760
Boiling Point [3]
mmHgQ)
Topological Polar Surface Area
12.89 A2 [4]
(TPSA)
LogP (Computed) 3.1364 [4]
IUPAC Name 7-bromo-3-fluoroquinoline [5]
C1=CC(=CC2=NC=C(C=C12)
SMILES [4]

F)Br

Spectroscopic Profile

Full characterization of 7-Bromo-3-fluoroquinoline requires a suite of spectroscopic
techniques. While specific experimental spectra are best obtained from the supplier or
generated in-house, the expected features can be predicted based on the molecular structure
and data from analogous compounds.[7][8]
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e 'H NMR: The proton NMR spectrum is expected to show signals in the aromatic region
(typically & 7.0-9.0 ppm). The protons on the quinoline core will appear as doublets and
triplets, with coupling constants characteristic of aromatic systems. The electron-withdrawing
effects of the nitrogen, fluorine, and bromine atoms will influence the chemical shifts of
adjacent protons.

e 13C NMR: The carbon spectrum will display nine distinct signals for the quinoline carbons.
The carbon atom bonded to fluorine (C3) will exhibit a large one-bond C-F coupling constant,
a hallmark of organofluorine compounds. The carbon bonded to bromine (C7) will also be
shifted accordingly. The analysis of 23C NMR chemical shifts can be a valuable tool in
exploring property-property relationships for fluoroquinolone derivatives.[7]

e 19F NMR: This technique is highly sensitive for fluorine-containing compounds and will show
a single resonance for the C3-fluorine atom. The chemical shift will be characteristic of a
fluorine atom attached to an aromatic ring.

e Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for
the molecular ion [M]+ due to the presence of one bromine atom (°Br and 81Br in an
approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 m/z
units (e.g., at 225 and 227).

« Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for
C=C and C=N stretching vibrations within the aromatic system (approx. 1500-1650 cm~1). A
strong band corresponding to the C-F stretch (approx. 1000-1100 cm™1) is also expected.[8]

Chemical Reactivity and Synthetic Applications

The synthetic value of 7-Bromo-3-fluoroquinoline lies in its capacity to serve as a versatile
building block.[3] The C7-Br bond is the primary site for functionalization via transition-metal-
catalyzed cross-coupling reactions, which are foundational methods in modern organic
synthesis and drug discovery.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling
an organohalide with an organoboron compound, catalyzed by a palladium complex.[9][10] For
7-Bromo-3-fluoroquinoline, this reaction enables the introduction of a wide variety of aryl,
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heteroaryl, or alkyl groups at the 7-position. This modification is a cornerstone strategy in the
development of fluoroquinolone antibiotics, where the C7 substituent profoundly influences the
antibacterial spectrum and potency.[1][11]

The catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and

reductive elimination.[12]
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Suzuki-Miyaura Coupling Catalytic Cycle

Click to download full resolution via product page
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
General Protocol for Suzuki-Miyaura Coupling:

o To a dry reaction vessel under an inert atmosphere (e.g., Argon), add 7-Bromo-3-
fluoroquinoline (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and a
base (e.g., K2COs, Cs2C0s3, 2-3 equivalents).

e Add a palladium catalyst (e.g., Pd(PPhs)4, 2-5 mol%) and a suitable ligand if required.
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e Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).

e Heat the mixture with vigorous stirring (typically 80-110 °C) and monitor the reaction
progress by TLC or LC-MS.

e Upon completion, cool the reaction, perform an aqueous workup, and purify the crude
product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another indispensable palladium-catalyzed reaction that
forms a carbon-nitrogen bond between an aryl halide and an amine.[13][14] This transformation
is of paramount importance in pharmaceutical synthesis, as the aryl amine motif is present in a
vast number of drugs.[15] Applying this reaction to 7-Bromo-3-fluoroquinoline allows for the
direct installation of primary or secondary amines at the 7-position, providing access to a
diverse range of novel quinoline derivatives for biological screening.

The mechanism is similar to the Suzuki coupling, involving oxidative addition of the aryl
bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base,
and finally, reductive elimination to yield the arylamine product and regenerate the catalyst.[13]
[16]
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Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
General Protocol for Buchwald-Hartwig Amination:

In a glovebox or under an inert atmosphere, charge a reaction vessel with 7-Bromo-3-
fluoroquinoline (1 equivalent), a palladium precatalyst (e.g., Pdz(dba)s, 1-3 mol%), a
suitable phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%), and a strong, non-nucleophilic
base (e.g., NaOt-Bu, K3zPOa, 1.5-2.5 equivalents).

Add the desired primary or secondary amine (1.1-1.5 equivalents).
Add an anhydrous, degassed aprotic solvent (e.g., toluene, dioxane).

Seal the vessel and heat the mixture (typically 80-120 °C) until the starting material is
consumed, as monitored by TLC or LC-MS.
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 After cooling, quench the reaction, perform an aqueous workup, and purify the product by
chromatography.

Applications in Drug Discovery and Development

The fluoroquinolone scaffold is a validated pharmacophore for antibacterial agents.[17] These
drugs function by inhibiting bacterial DNA gyrase and topoisomerase |V, enzymes essential for
DNA replication.[17] The nature of the substituent at the C7 position is a key determinant of the
drug's spectrum of activity, potency, and pharmacokinetic properties.[11] 7-Bromo-3-
fluoroquinoline is therefore a valuable starting material for generating libraries of novel
fluoroquinolone analogues.[3]

Beyond antibacterial applications, the quinoline core is being explored for other therapeutic
indications, including anticancer treatments.[18][19] Certain quinoline derivatives have shown
activity against various cancer cell lines, often by inhibiting topoisomerases, which are also
critical enzymes in human cells.[18] The ability to easily diversify the 7-position of the quinoline
ring using 7-Bromo-3-fluoroquinoline allows for the synthesis of targeted compounds for
structure-activity relationship (SAR) studies in oncology research.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 7-Bromo-3-fluoroquinoline is not universally
available, data from structurally related bromoquinolines suggest it should be handled with
care.[20]

o Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[20]
Harmful if swallowed or in contact with skin.[20]

o Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side
shields, and a lab coat.

o Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid
breathing dust, fumes, or vapors.[21] Avoid contact with skin and eyes. Wash hands
thoroughly after handling.

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
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Conclusion

7-Bromo-3-fluoroquinoline is a strategically designed synthetic intermediate with significant
potential in medicinal chemistry and materials science. Its key attributes—a stable
fluoroquinolone core and a reactive bromine handle—make it an ideal substrate for modern
cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. These
reactions provide a direct and efficient pathway to a vast chemical space of novel 7-substituted
quinoline derivatives. For researchers in drug discovery, this compound serves as a valuable
platform for generating candidate molecules with potential antibacterial, anticancer, and other
therapeutic properties. A thorough understanding of its properties, reactivity, and safe handling
is essential for unlocking its full synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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